molecular formula C19H18ClFN2O2 B1444766 6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one CAS No. 1242156-61-1

6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one

Cat. No. B1444766
CAS RN: 1242156-61-1
M. Wt: 360.8 g/mol
InChI Key: SUNLXLQCFPSBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one, also known as BCHMFP, is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. BCHMFP is a highly potent and selective inhibitor of protein kinase C (PKC) and has been shown to effectively reduce the activity of PKC in vitro and in vivo. BCHMFP has been studied for its potential to treat a variety of diseases, including Alzheimer’s disease, cancer, and inflammatory diseases.

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures, including those with tert-butyl and fluorophenyl groups, are synthesized and characterized to explore their potential in various applications. For example, studies have focused on synthesizing compounds and evaluating their structures through spectroscopic methods and X-ray diffraction studies to understand their molecular arrangements and potential biological activities (Sanjeevarayappa et al., 2015). Such research lays the groundwork for developing new materials with specific desired properties.

Biological Evaluation

Research often extends into evaluating the biological activities of synthesized compounds. This includes investigating their antibacterial, anthelmintic, and larvicidal activities to identify potential applications in medicine and agriculture. For instance, novel compounds have been tested for their growth inhibition properties against bacterial and fungal pathogens, showing varying degrees of activity (Kumara et al., 2015). Such studies are crucial for discovering new drugs and treatments.

Photophysical and Photochemical Properties

Compounds, particularly those containing fluorine or related heterocyclic structures, are studied for their photophysical and photochemical properties. Research in this area explores how these compounds behave under light exposure, including their fluorescence quantum yields, lifetimes, and singlet oxygen generation. These properties are essential for applications in photodynamic therapy, sensing, and as materials in optoelectronics (Soyer Can et al., 2016).

Materials Science

In materials science, the synthesis and characterization of polymers and complexes derived from similar compounds are of interest for their unique properties, such as solubility, thermal stability, and electrical conductivity. Research into organosoluble and light-colored fluorinated polyimides demonstrates the potential for developing new materials with specific applications in electronics and coatings (Yang et al., 2006).

properties

IUPAC Name

6-tert-butyl-2-[3-chloro-2-(hydroxymethyl)phenyl]-8-fluorophthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c1-19(2,3)12-7-11-9-22-23(18(25)17(11)15(21)8-12)16-6-4-5-14(20)13(16)10-24/h4-9,24H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNLXLQCFPSBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)N(N=C2)C3=C(C(=CC=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one

Synthesis routes and methods I

Procedure details

2-(6-tert-Butyl-8-fluoro-1-oxo-1H-phthalazin-2-yl)-6-chloro-benzaldehyde 101i (519 mg, 1.4 mmol) was dissolved in DCM (2 mL) with stirring at room temperature, and then 1 mL of iPA was added to the solution. The resulting solution was cooled to 4° C., and NaBH4 (27 mg, 0.7 mmol) was added in one portion. After 30 min stirring, the reaction was quenched by adding H2O (2 mL). The aqueous layer was extracted with CH2Cl2 (2×5 mL), washed with brine and dried over MgSO4. The filtrate was concentrated to give a residue which was purified by silica gel chromatography eluting with 0-20% EtOAc/CH2Cl2 to furnish 101j as a white solid (385 mg, 72%). MS: [M+H]+: 361
Quantity
519 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mg
Type
reactant
Reaction Step Two
Name
Yield
72%

Synthesis routes and methods II

Procedure details

2-(6-tert-Butyl-8-fluoro-1-oxo-1H-phthalazin-2-yl)-6-chloro-benzaldehyde (125 g, 0.35 mol) was dissolved in DCM (1 L) with stirring at room temperature, and then 0.5 L of IPA was added to the solution. The resulting solution was cooled down to 4° C., and NaBH4 (5.9 g, 0.16 mol) was added portion wise. After 30 min stirring, the reaction was quenched by adding H2O (200 mL). The organic layer was collected by phase separation, and DCM was distilled out from the solution with adding additional IPA (1.6 L) in the same time at about 80° C. The desired product started to crystallize out from IPA at around 30° C. with seeding, then water (750 mL) was added to the solution dropwise. The resulting solution was cooled down to 5° C. and filtered to collect the crystal material. The filter cake was washed with IPA/water (2/1, 450 mL, pre-cooled to 5° C.), and dried under vacuum oven at 65° C. overnight to afford 82.3 g of the title compound (65.5% isolated yield) as a white solid. MS (ESI) 360, 362 (M+H)+.
Quantity
125 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two
Name
Quantity
5.9 g
Type
reactant
Reaction Step Three
Yield
65.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one
Reactant of Route 3
6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one
Reactant of Route 4
6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one
Reactant of Route 5
6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one
Reactant of Route 6
6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.